8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester
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Overview
Description
8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H11NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyquinoline-3-carboxylic acid ethyl ester
- 8-Hydroxyquinoline-3-carboxylic acid ethyl ester
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester
Uniqueness
8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester is unique due to the presence of both ethoxy and hydroxy groups on the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester (EHQ) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of EHQ, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
EHQ possesses an ethoxy group and a hydroxy group on the quinoline ring, enhancing its chelating ability and biological activity. The structural formula can be represented as follows:
The biological activity of EHQ is primarily attributed to its ability to chelate metal ions due to the presence of hydroxyl and carboxylic acid groups. This chelation disrupts metal-dependent biological processes, leading to various antimicrobial and anticancer effects. EHQ interacts with specific enzymes and receptors, modulating their activity and affecting cellular pathways.
Antimicrobial Activity
EHQ exhibits significant antimicrobial properties against various pathogenic bacteria. A study reported that EHQ showed inhibition zones of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumoniae, comparable to standard drugs .
Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Pseudomonas aeruginosa | 22 | 24 |
Klebsiella pneumoniae | 25 | 27 |
Antiviral Activity
Recent research indicates that EHQ has potential antiviral properties. It has been shown to inhibit the growth of viruses such as H5N1 with low cytotoxicity, suggesting its viability as an antiviral agent .
Anticancer Activity
EHQ has been investigated for its anticancer effects. In vitro studies revealed that it exhibits moderate cytotoxicity against various cancer cell lines without significant toxicity to normal cells. For instance, derivatives based on EHQ demonstrated effective inhibition against HeLa cells at concentrations ranging from 0–200 µM .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized novel derivatives of EHQ and evaluated their antimicrobial activities against multiple strains. The results indicated that modifications on the quinoline structure significantly enhanced biological activity .
- Anticancer Screening : In a comparative study, EHQ derivatives were tested for cytotoxicity against cancerous and non-cancerous cell lines. The findings suggested that certain modifications could lead to increased selectivity towards cancer cells while minimizing effects on healthy tissues .
- Metal Chelation Studies : Research highlighted the chelation properties of EHQ, demonstrating its ability to form stable complexes with metal ions, which is crucial for its antimicrobial action .
Properties
IUPAC Name |
ethyl 8-ethoxy-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-11-7-5-6-9-12(11)15-8-10(13(9)16)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHZFJRCAQPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC=C(C2=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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